

4-Bromo-2-methylbenzonitrile chemical and physical properties

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Compound of Interest

Compound Name: 4-Bromo-2-methylbenzonitrile

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An In-depth Technical Guide to 4-Bromo-2-methylbenzonitrile

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **4-Bromo-2-methylbenzonitrile** (CAS No: 67832-11-5). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document consolidates key data, outlines detailed experimental protocols for its synthesis and characterization, and presents its applications as a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2][3]

Core Chemical and Physical Properties

4-Bromo-2-methylbenzonitrile is a substituted aromatic compound featuring a benzene ring with a bromine atom, a methyl group, and a nitrile functional group.[4] At room temperature, it exists as a white to off-white or light yellow crystalline solid.[1][4][5] Its structure, containing polar carbon-bromine and carbon-nitrogen triple bonds, dictates its chemical reactivity and physical characteristics.[4]

Quantitative Data Summary

The key physical and chemical properties of **4-Bromo-2-methylbenzonitrile** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
IUPAC Name	4-bromo-2-methylbenzonitrile	[6]
Synonyms	5-Bromo-2-cyanotoluene, 4- Bromo-o-tolunitrile	[1][4]
CAS Number	67832-11-5	[1][5][7][8]
Molecular Formula	C ₈ H ₆ BrN	[1][5][6][7]
Molecular Weight	196.04 g/mol	[5][6][7][8]
Appearance	White to off-white crystalline powder/solid	[1][4]
Melting Point	63-69 °C	[4][5][7][8]
Boiling Point	259.0 ± 20.0 °C at 760 mmHg	[4][7]
Density	1.5 ± 0.1 g/cm ³	[7]
Flash Point	110.4 ± 21.8 °C	[4][7]
Water Solubility	Insoluble	[5][7]
Solubility	Soluble in Methanol	[5]
LogP	2.88	[7]
Index of Refraction	1.591	[4][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4-Bromo-2-methylbenzonitrile**.

- Infrared (IR) Spectroscopy: IR spectra are available for this compound, which would be
 expected to show characteristic peaks for the C≡N (nitrile) stretch, C-H stretches and bends
 from the aromatic ring and methyl group, and C-Br stretch.[6][9][10]
- Mass Spectrometry (MS): Mass spectral data is available, providing information on the molecular weight and fragmentation pattern of the molecule.[6][9] The exact mass is



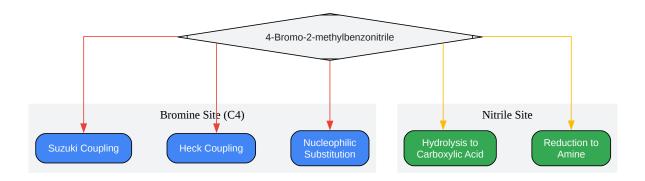
194.968353 Da.[7]

Raman Spectroscopy: Raman spectra have also been recorded for this compound.[6]

Reactivity and Applications

4-Bromo-2-methylbenzonitrile is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups.[1][4]

- Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for creating
 more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The
 compound is particularly significant in the synthesis of kinase inhibitors for cancer therapy
 and agents targeting the central nervous system (CNS).[3]
- Nucleophilic Substitution and Cross-Coupling: The bromine atom can be displaced through nucleophilic substitution reactions and is a handle for transition-metal-catalyzed crosscoupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse functional groups.[1][2]
- Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding its synthetic utility.[2]
- Other Applications: It is also used in the production of dyes, fine chemicals, and in materials science for developing polymers and organic semiconductors.[1]





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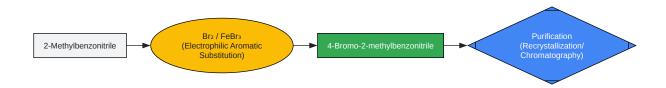
Caption: Reactivity profile of 4-Bromo-2-methylbenzonitrile.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Bromo-2-methylbenzonitrile** are provided below.

Synthesis via Bromination

A common route for synthesizing halo-substituted tolunitriles involves the radical bromination of the corresponding methylbenzonitrile.[11][12] A plausible synthesis for **4-Bromo-2-methylbenzonitrile** would involve the bromination of 2-methylbenzonitrile. However, to achieve substitution on the aromatic ring rather than the methyl group, an electrophilic aromatic substitution would be required.



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Caption: Synthetic workflow for **4-Bromo-2-methylbenzonitrile**.

Materials:

- 2-Methylbenzonitrile
- Bromine (Br₂)
- Iron(III) bromide (FeBr₃) or iron filings as a catalyst
- Anhydrous, non-polar solvent (e.g., Dichloromethane or Carbon tetrachloride)



- Sodium bisulfite solution (aqueous)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser (connected to a gas trap for HBr), dissolve 2-methylbenzonitrile in the anhydrous solvent under an inert atmosphere.
- Add the catalyst (FeBr₃) to the solution.
- Cool the mixture in an ice bath.
- Slowly add bromine dropwise from the dropping funnel with continuous stirring. Maintain the temperature during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
- Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.[12][13]

Characterization Protocol: FTIR Spectroscopy

Objective: To confirm the presence of key functional groups in the synthesized product.



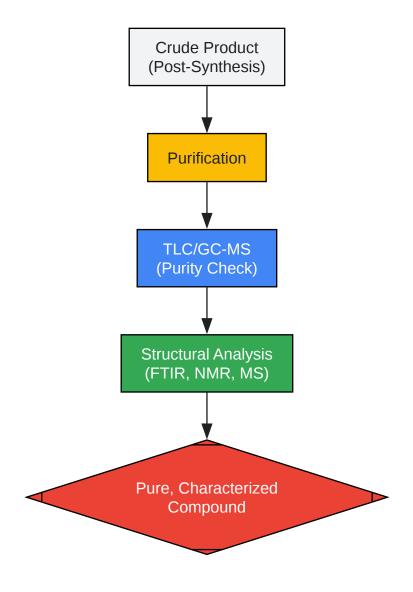
Materials:

- Synthesized 4-Bromo-2-methylbenzonitrile sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Hydraulic press for pellet making
- FTIR spectrometer

Procedure:

- Grind a small amount (1-2 mg) of the dry product with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[11]
- Press the resulting powder into a thin, transparent pellet using a hydraulic press.[11]
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically over a range of 4000-400 cm⁻¹.[11]
- Analyze the spectrum for characteristic absorption bands:
 - C≡N stretch: A sharp peak around 2220-2240 cm⁻¹.
 - Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
 - sp² C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
 - sp³ C-H stretch (methyl): Peaks just below 3000 cm⁻¹.
 - C-Br stretch: A peak in the 500-600 cm⁻¹ region.





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Caption: General workflow for post-synthesis analysis.

Safety and Handling

4-Bromo-2-methylbenzonitrile is classified as harmful and an irritant.[7]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][14]
- Precautionary Measures: Use in a well-ventilated area.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95).
 [7][8][15] Avoid breathing dust.[15] Wash hands thoroughly after handling.[14]



- First Aid:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes.[14][16]
 - Skin: Wash off immediately with soap and plenty of water.[14][16]
 - Ingestion: Clean mouth with water and seek medical attention.[14][16]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14][16]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][14][15] Recommended storage temperature is at room temperature or refrigerated (0-8°C).[1][5]
- Stability: The compound is stable under normal conditions.[15][16] Avoid excess heat and
 incompatible materials like strong acids and bases.[16] Hazardous decomposition products
 include nitrogen oxides, carbon oxides, and hydrogen halides.[16]

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